molecular formula C7H5BrF3NO B8067425 (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol

(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B8067425
M. Wt: 256.02 g/mol
InChI Key: UOIHFOKNQVWFRH-LURJTMIESA-N
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Description

(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol: is a brominated organic compound featuring a trifluoromethyl group and a bromopyridine moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromopyridin-3-ol as the starting material.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst, such as a palladium or copper complex.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.

  • Substitution: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used.

Major Products Formed:

  • Oxidation: (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanoic acid.

  • Reduction: (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanolamine.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group can interact with various enzymes and receptors, altering their activity.

  • Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol: is unique due to its trifluoromethyl group and bromopyridine structure. Similar compounds include:

  • 1-(5-Bromopyridin-3-yl)-ethanol: Lacks the trifluoromethyl group.

  • 2,2,2-Trifluoroethanol: Lacks the bromopyridine moiety.

  • 5-Bromopyridin-3-ol: Lacks the trifluoromethyl group.

These compounds differ in their reactivity and biological activity, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHFOKNQVWFRH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1Br)[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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